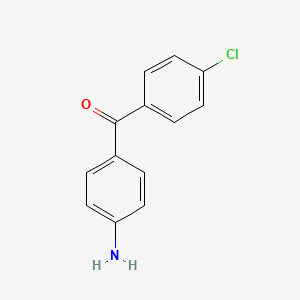

4-Amino-4'-chlorobenzophenone

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-aminophenyl)-(4-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBUQOIDPQZFKKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393355 | |

| Record name | 4-AMINO-4'-CHLOROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4913-77-3 | |

| Record name | 4-AMINO-4'-CHLOROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of 4 Amino 4 Chlorobenzophenone in Contemporary Chemical Science

Among the vast family of benzophenone (B1666685) derivatives, 4-Amino-4'-chlorobenzophenone has emerged as a compound of particular interest in advanced chemical research. This molecule is distinguished by the presence of an amino group (-NH₂) on one phenyl ring and a chlorine atom (-Cl) on the other, both at the para position. cymitquimica.com This specific substitution pattern imparts a unique combination of reactivity and properties, making it a valuable intermediate in various synthetic pathways.

The presence of the amino group makes the compound a useful nucleophile, enabling it to participate in reactions like the formation of Schiff bases. Conversely, the chlorine atom is an electron-withdrawing group that can be substituted in nucleophilic aromatic substitution reactions. cymitquimica.comcymitquimica.com This dual functionality makes this compound a versatile precursor in the synthesis of more complex molecules, including dyes and potentially therapeutic agents. cymitquimica.comresearchgate.net

One of the notable synthesis routes for this compound involves a multi-step process starting with a Friedel-Crafts acylation to form a nitro-substituted benzophenone, followed by the reduction of the nitro group to an amine. researchgate.net For instance, 4-nitro-4'-chlorobenzophenone can be synthesized from p-nitrobenzoyl chloride and chlorobenzene (B131634), and then reduced using sodium sulfide (B99878) (Na₂S₂) to yield this compound with high purity. researchgate.net

Research has highlighted its role as an important organic intermediate, particularly in the development of substitutes for potentially carcinogenic dye intermediates. researchgate.net The molecular structure and properties of this compound have been extensively characterized using modern analytical techniques, providing a solid foundation for its application in further research. researchgate.net

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application in various chemical processes. The presence of both an amino and a chloro group on the benzophenone scaffold significantly influences its characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₀ClNO | cymitquimica.com |

| Molecular Weight | 231.68 g/mol | cymitquimica.com |

| Melting Point | ~128°C or 177-179°C | researchgate.net |

| Appearance | Crystalline solid | sinocurechem.com |

| Solubility | Soluble in non-polar solvents like dichloroethane, acetone, and benzene (B151609); limited solubility in water. | cymitquimica.com |

Note: Discrepancies in reported melting points may be due to different experimental conditions or sample purities.

Spectroscopic Data

Spectroscopic analysis provides detailed insight into the molecular structure of this compound.

| Spectroscopic Technique | Observed Features | Source(s) |

| Infrared (IR) Spectroscopy | Characteristic N-H stretches around 3400 cm⁻¹ and C=O vibrations around 1650 cm⁻¹. | |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra have been used to confirm the molecular structure. | researchgate.net |

| Mass Spectrometry (MS) | Used to determine the molecular weight and fragmentation patterns. | researchgate.net |

| UV-Vis Spectroscopy | Shows an optical absorption maximum at 474 nm. | cymitquimica.com |

Research Findings on Synthesis and Reactivity

The synthesis of this compound is a well-documented process. A common method is the reduction of 4-nitro-4'-chlorobenzophenone. researchgate.net One study optimized this reduction using sodium sulfide (Na₂S₂), achieving a yield of 85.80% and a purity of 98.08% under specific reaction conditions (92°C for 2.5 hours). researchgate.net The precursor, 4-nitro-4'-chlorobenzophenone, is typically prepared via a Friedel-Crafts acylation reaction between p-nitrobenzoyl chloride and chlorobenzene using a catalyst like anhydrous aluminum chloride (AlCl₃). researchgate.net

The reactivity of this compound is characterized by the distinct functionalities of the amino and chloro groups. The amino group can be a site for forming sulfones or sulfonamides, while the chlorine atom can undergo substitution with other halogens or functional groups. cymitquimica.com This dual reactivity makes it a versatile building block in organic synthesis. For example, it is used in the synthesis of certain dyes. cymitquimica.com Furthermore, upon irradiation with ultraviolet light, it can undergo polymerization in the presence of oxygen and sulfur. cymitquimica.com

Advanced Spectroscopic and Structural Elucidation of 4 Amino 4 Chlorobenzophenone

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and vibrational modes of a molecule.

Infrared (IR) spectroscopy of 4-Amino-4'-chlorobenzophenone reveals characteristic absorption bands that confirm the presence of its key functional groups. nih.gov The IR spectrum provides valuable information for the structural confirmation of the compound. researchgate.net

Key IR absorption peaks for this compound are summarized in the table below:

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| N-H Stretching | 3425, 3336 | |

| C-H Stretching (Aromatic) | 3031 | |

| C=O Stretching | 1630 | |

| C=C Stretching (Aromatic) | 1595 | |

| C-N Stretching | 1315 | |

| C-Cl Stretching | 839 |

This table presents a compilation of typical IR absorption data for this compound.

The presence of strong bands in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibrations of the primary amino group. The peak around 1630 cm⁻¹ is attributed to the stretching vibration of the carbonyl (C=O) group, a hallmark of the benzophenone (B1666685) structure. Aromatic C=C stretching vibrations are typically observed in the 1400-1600 cm⁻¹ range. The absorption band for the C-Cl stretch is also identifiable. jconsortium.com

Raman spectroscopy complements IR spectroscopy by providing information on the vibrational modes of the molecule. For benzophenone derivatives, Raman spectra can highlight aromatic C=C stretching and substitution patterns. For instance, in a related compound, 4-chloro-4'-hydroxybenzophenone, Raman spectroscopy identified bands at 1601 cm⁻¹ (aromatic C=C) and 825 cm⁻¹ (para-substitution pattern).

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR have been employed to characterize this compound. nih.gov

The ¹H NMR spectrum of this compound provides information about the chemical environment of the protons in the molecule. nih.gov The aromatic protons of the two benzene (B151609) rings resonate in distinct regions, with their coupling patterns providing insight into their relative positions.

A representative summary of ¹H NMR data for this compound is provided below:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| Aromatic H (adjacent to NH₂) | 6.67 | Doublet | 8.8 | |

| Aromatic H (adjacent to C=O, amino-substituted ring) | 7.68 | Doublet | 8.8 | |

| Aromatic H (adjacent to Cl) | 7.44 | Doublet | 8.6 | |

| Aromatic H (adjacent to C=O, chloro-substituted ring) | 7.72 | Doublet | 8.6 | |

| -NH₂ | 4.17 (broad) | Singlet | - | rsc.org |

This table illustrates typical ¹H NMR chemical shifts for this compound in a deuterated solvent.

The broad singlet for the amino protons is a characteristic feature. The distinct doublets for the aromatic protons arise from the para-substitution on both phenyl rings.

The ¹³C NMR spectrum of this compound provides a count of the unique carbon atoms and information about their chemical environment. nih.gov The carbonyl carbon is typically observed at a downfield chemical shift. rsc.org

A summary of the ¹³C NMR spectral data is presented in the following table:

| Carbon | Chemical Shift (δ, ppm) | Reference |

| C=O | 194.2 | rsc.org |

| C-NH₂ | 151.1 | |

| C-Cl | 138.4 | |

| Aromatic Carbons | 113.8 - 132.8 | rsc.org |

This table shows representative ¹³C NMR chemical shifts for this compound.

The chemical shift of the carbonyl carbon is a key diagnostic peak. The carbon attached to the amino group is significantly shielded compared to the other aromatic carbons, while the carbon attached to the chlorine atom is deshielded.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique used to determine the molecular weight and fragmentation pattern of a compound. nih.gov For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. researchgate.net The fragmentation pattern provides structural information by showing the masses of smaller fragments formed by the cleavage of bonds within the molecule. nih.gov

The fragmentation of benzophenone derivatives in mass spectrometry often involves cleavage at the carbonyl group. researchgate.net The presence of the chlorine atom would result in a characteristic isotopic pattern for fragments containing it.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for characterizing the electronic transitions within this compound. The UV-Vis absorption spectrum is influenced by the chromophoric benzophenone core, modified by the electron-donating amino group (-NH₂) and the electron-withdrawing chloro (-Cl) group. The introduction of substituent groups into the benzene rings of a benzophenone molecule causes a change in the charge distribution, which in turn influences its electronic and structural properties. scispace.com

Analysis of related chromophoric dyes derived from benzophenone derivatives shows that substitutions on the molecular chain can lead to shifts in the absorption maxima. asianpubs.org For this compound itself, an optical absorption maximum has been noted at 474 nm. cymitquimica.com The characterization of the compound often includes analysis by UV-Vis absorption spectroscopy. researchgate.net

Table 2: UV-Vis Spectroscopic Data for this compound

| Wavelength (λmax) | Solvent/Medium | Notes | Reference |

| 474 nm | Not Specified | Reported as the optical absorption maximum. | cymitquimica.com |

Elemental Composition Analysis

The elemental composition of this compound has been confirmed through elemental analysis (EA), a fundamental technique for determining the mass fractions of the elements present. nih.govresearchgate.netcqvip.com This analysis validates the compound's molecular formula as C₁₃H₁₀ClNO. cymitquimica.com The experimentally determined percentages of carbon, hydrogen, nitrogen, chlorine, and oxygen are compared with the calculated theoretical values to confirm the purity and identity of the synthesized compound.

Table 3: Elemental Composition of this compound (C₁₃H₁₀ClNO)

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Percentage |

| Carbon | C | 12.01 | 156.13 | 67.39% |

| Hydrogen | H | 1.008 | 10.08 | 4.35% |

| Chlorine | Cl | 35.45 | 35.45 | 15.30% |

| Nitrogen | N | 14.01 | 14.01 | 6.05% |

| Oxygen | O | 16.00 | 16.00 | 6.91% |

| Total | 231.68 | 100.00% |

Data derived from the molecular formula C₁₃H₁₀ClNO and standard atomic weights. The molecular weight is reported as 231.68 g/mol . cymitquimica.com

X-ray Crystallography of this compound and Related Structures

While specific studies on the crystal growth dynamics of this compound are not extensively detailed, research on the closely related compound 4-aminobenzophenone (B72274) (4-ABP) provides significant insights into the effects of solvents on crystallization. nih.gov The choice of solvent is a critical external factor that can significantly influence crystal habit and quality by interacting differently with various crystal faces. 3ds.com3ds.com

In studies of 4-ABP, solvents like ethyl acetate (B1210297) and ethanol (B145695) were investigated. nih.gov It was found that the crystal grown from ethanol exhibited higher optical transparency compared to the one grown from ethyl acetate, which was attributed to lower solvent inclusion. nih.gov The growth rate and the degree of solvent inclusion were observed to be higher in the crystal grown from ethyl acetate. nih.gov For this compound, purification procedures often involve recrystallization from ethanol, suggesting it is a suitable solvent for obtaining crystalline solids of this compound. prepchem.com

Table 4: Solvent Effects on Crystal Growth of the Related Compound 4-Aminobenzophenone (4-ABP)

| Solvent | Observation | Implication | Reference |

| Ethanol | High transparency, lower solvent inclusion. | Produces higher quality crystals. | nih.gov |

| Ethyl Acetate | Higher growth rate, higher solvent inclusion. | May result in crystals with more defects. | nih.gov |

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a known characteristic of the parent benzophenone molecule and its derivatives. scispace.comresearchgate.net These different polymorphic forms can exhibit variations in physical properties such as melting point, solubility, and stability.

For this compound, a melting point of 177-179 °C has been reported for a product with 98.08% purity. nih.govresearchgate.netcqvip.com The solid-state form is typically described as light yellow crystals. prepchem.com The existence of different melting points in the literature for related isomers, such as 2-amino-4'-chlorobenzophenone, underscores the significant impact of substituent positions on the crystal lattice and physical properties. While specific polymorphic studies on this compound are not detailed, the known behavior of substituted benzophenones suggests that it could also exhibit polymorphism, a characteristic that is critical for pharmaceutical and materials science applications. researchgate.net

Table 5: Solid-State Properties of this compound

| Property | Value | Description | Reference |

| Physical Form | Crystals | The compound is typically isolated as a crystalline solid. | prepchem.com |

| Melting Point | 177-179 °C | Reported for a high-purity sample. | nih.gov |

| Appearance | Light yellow crystals | The typical color and form after crystallization. | prepchem.com |

Chemical Reactivity and Derivatization Studies of 4 Amino 4 Chlorobenzophenone

Functional Group Transformations

The derivatization of 4-Amino-4'-chlorobenzophenone is primarily achieved through transformations of its key functional groups. These reactions enable the synthesis of a diverse array of more complex molecules.

The primary aromatic amino group is a potent nucleophile and readily participates in reactions characteristic of anilines. Its reactivity is fundamental to the synthesis of various derivatives, including sulfonamides and Schiff bases.

The synthesis of sulfonamides is a common transformation for primary and secondary amines. ijarsct.co.in This reaction typically involves the nucleophilic attack of the amino group on the sulfur atom of a sulfonyl chloride, displacing the chloride ion. ijarsct.co.in The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or sodium carbonate, to neutralize the hydrochloric acid byproduct. ijarsct.co.in While direct studies detailing the sulfonamide formation from this compound are not extensively documented in the provided search results, the inherent nucleophilicity of its amino group suggests it will readily undergo this classical reaction.

Sulfone formation directly from the amino group is not a typical or direct reaction pathway. Sulfones are generally formed by the oxidation of thioethers or via reactions involving sulfinates, rather than direct conversion from an amino group.

Table 1: Representative Sulfonamide Formation Reaction

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| This compound | p-Toluenesulfonyl chloride | Base (e.g., Pyridine), Room Temperature | N-(4-(4-chlorobenzoyl)phenyl)-4-methylbenzenesulfonamide |

| This compound | Benzenesulfonyl chloride | Base (e.g., Na2CO3), Water | N-(4-(4-chlorobenzoyl)phenyl)benzenesulfonamide |

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.gov This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). chemsociety.org.ngnih.gov The reaction is typically reversible and can be catalyzed by either acids or bases, or driven to completion by the removal of water. chemsociety.org.ngnih.gov This transformation is a cornerstone in the synthesis of various heterocyclic compounds and molecules with diverse biological activities. science.gov

A variety of aromatic and aliphatic aldehydes can be used in this condensation, leading to a wide range of Schiff base derivatives. For instance, reacting this compound with substituted benzaldehydes in a suitable solvent like ethanol (B145695) often results in high yields of the corresponding N-benzylidene-4-(4-chlorobenzoyl)aniline derivatives. researchgate.net

Table 2: Examples of Schiff Base Formation from this compound

| Aldehyde Reactant | Solvent | Catalyst | General Product Structure |

|---|---|---|---|

| Benzaldehyde | Ethanol | Acetic Acid (catalytic) | (E)-4-((benzylidene)amino)-4'-chlorobenzophenone |

| 4-Hydroxybenzaldehyde | Methanol | Base (e.g., KOH) | (E)-4'-chloro-4-(((4-hydroxybenzylidene)amino))benzophenone |

| 2-Nitrobenzaldehyde | Acetonitrile | Heat (50 °C) | (E)-4'-chloro-4-(((2-nitrobenzylidene)amino))benzophenone |

The ketone carbonyl group in this compound is an electrophilic center and is susceptible to nucleophilic addition reactions. ic.ac.uk These reactions are fundamental to the modification of the benzophenone (B1666685) core. The polarity of the carbon-oxygen double bond allows for attack by a wide range of nucleophiles. ic.ac.uk

Common transformations include:

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). This reaction transforms the ketone into a diphenylmethanol (B121723) derivative.

Formation of Oximes and Hydrazones: The carbonyl group reacts with hydroxylamine (B1172632) (NH2OH) to form an oxime, or with hydrazine (B178648) (NH2NH2) and its derivatives to form hydrazones. These reactions are analogous to Schiff base formation and involve the elimination of water. msu.edu

Reaction with Organometallics: Grignard reagents or organolithium compounds can add to the carbonyl carbon to form a tertiary alcohol after acidic workup.

Table 3: Representative Reactions of the Carbonyl Group

| Reagent | Conditions | Product Type |

|---|---|---|

| Sodium Borohydride (NaBH4) | Methanol, 0 °C to RT | Secondary Alcohol |

| Hydroxylamine Hydrochloride (NH2OH·HCl) | Pyridine, Heat | Oxime |

| Phenylmagnesium Bromide (PhMgBr) | Diethyl Ether, then H3O+ | Tertiary Alcohol |

The chlorine atom attached to one of the phenyl rings is the least reactive of the three functional groups. It can, however, participate in reactions under specific conditions, most notably nucleophilic aromatic substitution.

Nucleophilic aromatic substitution (SNAr) of the chloro group requires activation by electron-withdrawing groups on the aromatic ring. mdpi.com In this compound, the carbonyl group acts as a moderate electron-withdrawing group, activating the para-positioned chlorine for substitution. While not as strongly activated as a ring bearing a nitro group, substitution is feasible with strong nucleophiles under forcing conditions (e.g., high temperature, high pressure, or in the presence of a catalyst).

Potential nucleophiles for this reaction include:

Amines: To form diarylamine derivatives.

Alkoxides or Phenoxides: To form diaryl ethers.

Thiols: To form diaryl thioethers.

The regioselectivity of such reactions on similar substrates is well-documented, with nucleophilic attack favored at the carbon atom bearing the leaving group. mdpi.com

Table 4: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Conditions | Product Class |

|---|---|---|

| Aniline (B41778) (C6H5NH2) | High Temperature, Base, Catalyst (e.g., Cu) | Triarylamine derivative |

| Sodium Methoxide (NaOCH3) | High Temperature, DMF or DMSO | Anisole derivative |

| Sodium Cyanide (NaCN) | High Temperature, Catalyst (e.g., Pd or Cu) | Benzonitrile derivative |

Reactions of the Chloro Group

Synthetic Utility as a Precursor in Organic Synthesis

The strategic placement of the amino and carbonyl groups, along with the chloro substituent, allows for the selective modification of the this compound scaffold. This has led to its use as a building block in the preparation of molecules with applications in medicinal chemistry, materials science, and the dye industry.

Intermediate for Complex Organic Molecules

The reactivity of the primary amino group in this compound makes it a key starting material for the construction of various heterocyclic systems. While specific examples detailing the direct use of this compound are not extensively documented in readily available literature, the chemical principles governing the reactions of aminobenzophenones are well-established and can be applied to understand its synthetic potential.

For instance, aminobenzophenones are known precursors for the synthesis of quinazolines and their derivatives . These bicyclic heterocyclic compounds are of significant interest due to their wide range of biological activities. The general synthetic approach involves the reaction of a 2-aminobenzophenone (B122507) with a source of a one-carbon unit, such as formamide (B127407) or an orthoester, to construct the pyrimidine (B1678525) ring fused to the benzene (B151609) ring. Although specific data for the 4-amino-4'-chloro isomer is not provided, the amino group can be expected to participate in cyclization reactions to form such complex ring systems.

Another important class of complex organic molecules that can be synthesized from aminobenzophenones are acridones . The synthesis of acridone (B373769) derivatives often involves an intramolecular cyclization of an N-phenylanthranilic acid, which can be prepared from an aminobenzophenone. The Ullmann condensation reaction, which involves the coupling of an aniline with an aryl halide in the presence of a copper catalyst, is a common method for preparing the N-phenylanthranilic acid intermediate.

Furthermore, the amino group of this compound can be diazotized and subsequently used in the synthesis of azo dyes . The process involves treating the primary aromatic amine with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This highly reactive intermediate can then be coupled with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline derivative, to form an azo compound. The resulting azo dyes often exhibit intense colors and are used in various applications, including textiles and printing.

Synthesis of Functionalized Benzophenone Derivatives

The presence of the primary amino group in this compound allows for its direct conversion into a variety of functionalized benzophenone derivatives through common organic transformations.

One of the most straightforward derivatizations is the formation of Schiff bases , also known as imines. This reaction involves the condensation of the primary amino group with an aldehyde or a ketone. The reaction is typically carried out by refluxing the reactants in a suitable solvent, often with a catalytic amount of acid. The resulting Schiff bases contain an azomethine (-C=N-) group and are valuable intermediates in their own right, as well as being investigated for their potential biological activities.

The following table summarizes the synthesis of a Schiff base from this compound and a generic aldehyde:

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Aldehyde (R-CHO) | (E/Z)-4-((R-benzylidene)amino)-4'-chlorobenzophenone | Condensation |

Acylation of the amino group is another common method for producing functionalized benzophenone derivatives. This can be achieved by reacting this compound with acid chlorides or acid anhydrides . This reaction results in the formation of an amide linkage and can be used to introduce a wide variety of acyl groups onto the benzophenone scaffold, thereby modifying its physical and chemical properties.

The table below illustrates the general acylation reaction:

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Acid Chloride (R-COCl) or Acid Anhydride (B1165640) ((RCO)₂O) | N-(4-benzoyl-4'-chlorophenyl)acetamide (for R=CH₃) | Acylation |

Research Applications of 4 Amino 4 Chlorobenzophenone and Its Derivatives

Medicinal Chemistry and Biological Activity

The unique structural features of 4-Amino-4'-chlorobenzophenone have made it a valuable scaffold for the development of novel therapeutic agents. Its derivatives have been the subject of extensive research, revealing promising activities against a range of diseases.

Anti-inflammatory Investigations

Derivatives of aminobenzophenone have been identified as a novel class of compounds with significant anti-inflammatory properties. Research has shown that these compounds can potently inhibit the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), from human peripheral blood mononuclear cells. acs.org This inhibition of key signaling molecules in the inflammatory cascade highlights the potential of these derivatives as new anti-inflammatory drugs. Some aminobenzophenone derivatives have been specifically investigated for their role in mitigating neuroinflammation. nih.gov

Antimitotic Properties

Certain aminobenzophenone derivatives have exhibited antimitotic activity, indicating their potential to interfere with cell division. This property is of particular interest in the development of anticancer agents, as uncontrolled cell proliferation is a hallmark of cancer. The ability of these compounds to disrupt the mitotic process makes them promising candidates for further investigation in oncology.

Kinase Inhibition Mechanisms (e.g., p38 MAP kinase)

A key mechanism underlying the anti-inflammatory effects of aminobenzophenone derivatives is their ability to inhibit specific kinases involved in cellular signaling pathways. Notably, these compounds have been identified as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase. acs.org The p38 MAP kinase pathway plays a crucial role in the production of inflammatory cytokines. acs.orgnih.gov By inhibiting this enzyme, aminobenzophenone derivatives can effectively block the inflammatory response. For instance, one of the most potent compounds in a study demonstrated an IC50 value of 10 nM for p38 MAP kinase inhibition. acs.orgmolaid.com Molecular modeling has been employed to understand the structure-activity relationship and to propose models for the interaction of these compounds with the p38 MAP kinase. acs.org

Antifungal Efficacy through Enzyme Inhibition (e.g., lanosterol (B1674476) 14-alpha demethylase CYP51)

Research has explored the antifungal potential of this compound derivatives, with a focus on their ability to inhibit essential fungal enzymes. One such target is lanosterol 14-alpha demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.govwikipedia.orgmybiosource.com Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death. nih.gov This mechanism is the basis for the action of many existing azole antifungal drugs. The investigation of aminobenzophenone derivatives as CYP51 inhibitors opens up new avenues for the development of novel antifungal agents, potentially overcoming the challenge of drug resistance. nih.govnih.gov

Development of Antibacterial and Antifungal Agents

Derivatives of this compound have shown promise as broad-spectrum antimicrobial agents. Studies have demonstrated their effectiveness against various bacterial and fungal strains. researchgate.netnih.gov For example, Schiff base metal complexes derived from 2'-amino-4-chlorobenzophenone have exhibited enhanced antibacterial and antifungal activity compared to the free ligand. researchgate.net These complexes were effective against bacteria such as Escherichia coli and Staphylococcus aureus, and fungi like Aspergillus flavus and Candida albicans. researchgate.net The development of such derivatives with broad-spectrum activity is crucial in the face of rising antimicrobial resistance.

Cytotoxic Activity against Cancer Cell Lines

A significant area of research has focused on the cytotoxic effects of this compound derivatives against various cancer cell lines. researchgate.net Studies have shown that these compounds can inhibit the growth of cancer cells and, in some cases, induce apoptosis (programmed cell death).

Derivatives of 2-aminobenzophenones have demonstrated potent activity against multi-drug resistant cancer cell lines. The cytotoxic activity of these compounds has been evaluated against a range of human cancer cell lines, with some derivatives showing excellent results. asianpubs.org For example, 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which are related to the core structure, have shown significant cell growth inhibitory activity against liver, breast, colon, gastric, and endometrial cancer cell lines. mdpi.com

The tables below summarize the cytotoxic activity of some of these derivatives:

| Compound Derivative | Cancer Cell Line | Noted Effect | Reference |

| 2-aminobenzophenone (B122507) derivative | Multi-drug resistant cancer cell lines | Potent activity | |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine | Liver (HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B) | Significant cell growth inhibitory activity | mdpi.com |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine | Breast (MCF7, BT20, T47D, CAMA-1) | Significant cell growth inhibitory activity | mdpi.com |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine | Colon (HCT-116) | Significant cell growth inhibitory activity | mdpi.com |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine | Gastric (KATO-3) | Significant cell growth inhibitory activity | mdpi.com |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine | Endometrial (MFE-296) | Significant cell growth inhibitory activity | mdpi.com |

| 4-chlorobenzhydrylpiperazine derivative | Liver (HUH-7, FOCUS, MAHLAVU, HEPG2, HEP3B) | High cytotoxic activities | bilkent.edu.tr |

| 4-chlorobenzhydrylpiperazine derivative | Breast (MCF-7, BT20, T47D, CAMA-1) | High cytotoxic activities | bilkent.edu.tr |

| 4-chlorobenzhydrylpiperazine derivative | Colon (HCT-116) | High cytotoxic activities | bilkent.edu.tr |

| 4-chlorobenzhydrylpiperazine derivative | Gastric (KATO-3) | High cytotoxic activities | bilkent.edu.tr |

| 4-chlorobenzhydrylpiperazine derivative | Endometrial (MFE-296) | High cytotoxic activities | bilkent.edu.tr |

| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 2-Amino-4'-chlorobenzophenone derivative | MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis | |

| 2-Amino-4'-chlorobenzophenone derivative | HeLa (Cervical Cancer) | 12.5 | Inhibition of cell proliferation | |

| 2-Amino-5-chlorobenzophenone (B30270) | A549 (Lung Cancer) | 10.3 | Cell cycle arrest |

DNA Cleavage Potentials of Metal Complexes

Metal complexes incorporating derivatives of this compound have demonstrated the ability to interact with and cleave DNA, a property of significant interest in the development of novel anticancer and antimicrobial agents. Studies have shown that Schiff base ligands derived from aminobenzophenones can be complexed with various transition metals to create compounds with enhanced biological activity.

For instance, research on Schiff bases derived from trimethoprim (B1683648) and 2'-amino-4-chlorobenzophenone has led to the synthesis of Co(II), Mn(II), Fe(II), Cu(II), Ni(II), and Zn(II) complexes. researchgate.netresearchgate.net These metal complexes have been shown to cleave DNA, with their efficiency varying based on the metal center. researchgate.netresearchgate.net Gel electrophoresis studies using target DNA molecules confirmed that these complexes can induce DNA cleavage to different extents. researchgate.netresearchgate.net This line of research suggests that the benzophenone (B1666685) moiety, when incorporated into a larger complex, can play a crucial role in mediating DNA damage, a key mechanism for many chemotherapeutic drugs. uobaghdad.edu.iqzenodo.org

Table 1: DNA Cleavage Activity of Related Aminobenzophenone Metal Complexes

| Ligand/Complex Type | Metal Ions Studied | Observed Activity | Source |

|---|---|---|---|

| Schiff base of trimethoprim and 2'-amino-4-chlorobenzophenone | Co(II), Mn(II), Fe(II), Cu(II), Ni(II), Zn(II) | The metal complexes exhibited greater DNA cleaving activity than the free ligand. | researchgate.netresearchgate.net |

Role in Neuropharmacology and Central Nervous System (CNS) Activity

Derivatives of aminobenzophenone are foundational in neuropharmacology, primarily serving as key intermediates in the synthesis of benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, anticonvulsant, and muscle-relaxant properties. journalijar.comrsc.orgresearchgate.net For example, 2-amino-5-chlorobenzophenone is a well-established starting material for drugs like diazepam and alprazolam, which act on the central nervous system. journalijar.comrsc.orgresearchgate.net

The inherent CNS activity of the aminobenzophenone scaffold has prompted further investigation into new derivatives with potentially improved therapeutic profiles. journalijar.comresearchgate.net Research has focused on modifying the basic structure to develop agents with specific CNS targets. One such example is the development of etifoxine, a non-benzodiazepine anxiolytic and anticonvulsant, which can be synthesized from 1-amino-4-chlorobenzophenone. google.com Studies on enantiomerically pure S-etifoxine have explored its activity as a GABA modulator with potentially reduced sedative side effects compared to the racemic mixture. google.com Furthermore, derivatives have been investigated as skeletal muscle relaxants and as inhibitors of p38 MAP kinase, which is implicated in inflammatory responses within the CNS. researchgate.netacs.org

Prodrug Design and Targeted Delivery Strategies

The aminobenzophenone framework is being explored in prodrug design to enhance the targeted delivery of therapeutic agents, particularly to the central nervous system. researchgate.net A significant challenge in treating CNS disorders is the blood-brain barrier (BBB), which restricts the passage of many drugs. lookchem.com

One innovative strategy involves conjugating a cytotoxic agent, such as a nitrogen mustard, to a benzodiazepine (B76468) structure derived from aminobenzophenone. researchgate.net The benzodiazepine part acts as a CNS-active carrier, leveraging its ability to cross the BBB to deliver the cytotoxic payload to the brain for potential use as an antitumor agent. researchgate.netlookchem.com Computational studies analyzing physicochemical parameters like log P values have been used to design aminobenzophenone derivatives with a higher probability of BBB penetration. lookchem.com This chemical delivery system (CDS) approach aims to create prodrugs that are readily converted to their active form once inside the target tissue, thereby increasing efficacy and reducing systemic toxicity. researchgate.net

Materials Science and Advanced Functional Materials

In materials science, this compound and its parent compound, 4-chlorobenzophenone (B192759), are utilized for their unique interactions with ultraviolet (UV) light and their desirable electronic properties.

Photoinitiator Applications in Polymerization

Benzophenone derivatives are widely used as Type II photoinitiators in UV-curing processes for inks, coatings, and adhesives. ontosight.aiuvabsorber.com Upon exposure to UV radiation, the benzophenone molecule enters an excited state and abstracts a hydrogen atom from a synergist (often a tertiary amine), generating free radicals that initiate polymerization. uvabsorber.com

4-Chlorobenzophenone is a known photoinitiator in this class. uvabsorber.com The introduction of an amino group, as in this compound, can further enhance photoinitiating activity. google.com Research has focused on developing novel aminobenzophenone derivatives to serve as effective and safer alternatives to traditional photoinitiators like Michler's Ketone, which has toxicity concerns. google.com These compounds are designed to have significant absorption in the UV spectrum, typically between 250 and 350 nm, to efficiently utilize the output of commercial UV lamps in rapid curing applications. google.com

Ultraviolet Absorption and Filtration Technologies

The inherent ability of the benzophenone structure to absorb UV radiation makes its derivatives, including 4-chlorobenzophenone, valuable as UV absorbers and filters. ontosight.aiuvabsorber.com These molecules protect materials such as plastics, coatings, and personal care products from photodegradation caused by sunlight. ontosight.aiuvabsorber.com

The mechanism involves the absorption of high-energy UV photons, which excites the molecule through π-π* transitions. uvabsorber.com This absorbed energy is then dissipated harmlessly as heat through non-radiative pathways, preventing it from initiating damaging photochemical reactions in the host material. uvabsorber.com 4-Chlorobenzophenone specifically absorbs UV light with a maximum at 260 nm. echemi.com Related compounds like 4-Chloro-4'-hydroxybenzophenone and other substituted benzophenones are used as UV stabilizers and filters in a variety of industrial and cosmetic formulations. ontosight.aiuvabsorber.com

Non-Linear Optical (NLO) Properties and Device Applications

Organic molecules with large hyperpolarizability are sought after for applications in non-linear optical (NLO) devices, which are crucial for technologies like optical switching and frequency conversion. Aminobenzophenone derivatives have emerged as promising NLO materials. guidechem.com

The NLO response arises from the intramolecular charge transfer (ICT) between an electron donor (like the amino group) and an electron acceptor, facilitated by a π-conjugated system (the benzophenone backbone). researchgate.net Theoretical studies on related molecules, such as 4-Amino-6-chloro-1,3-benzenedisulfonamide polymer and 4-fluoro-4-hydroxybenzophenone, have shown that they possess first-order hyperpolarizability values significantly greater than that of urea, a standard reference material for NLO properties. researchgate.netscispace.com The substitution of chloro and amino groups on the benzophenone scaffold can enhance these NLO properties, making this compound and its derivatives potential candidates for use in advanced optoelectronic devices. guidechem.comresearchgate.net

Table 2: Comparison of Calculated First-Order Hyperpolarizability (β) of Related NLO Compounds

| Compound | Calculated β Value | Comparison to Urea | Source |

|---|---|---|---|

| 4-Amino-6-chloro-1,3-benzenedisulfonamide Polymer | 499.22 a.u. | ~27 times greater | researchgate.net |

| 4-fluoro-4-hydroxybenzophenone | Not specified, but 21.4 times greater than urea | ~21 times greater | scispace.com |

Second Harmonic Generation (SHG) Potential

Organic nonlinear optical materials are pivotal for technologies that require the manipulation of laser light, with Second Harmonic Generation (SHG) being a primary application. akjournals.com SHG is a nonlinear optical process in which photons interacting with a nonlinear material are effectively combined to form new photons with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. Benzophenone and its derivatives have been a subject of interest for their NLO properties. scispace.com For instance, the related organic material 2-amino-5-chloro benzophenone has been successfully grown as single crystals and investigated for its NLO properties. akjournals.com The potential for significant SHG efficiency in compounds like this compound stems from the intramolecular charge transfer that occurs between the electron-donating amino group and the electron-withdrawing keto-group, enhanced by the chloro-substituent. This asymmetric electronic distribution is a key requirement for a high second-order nonlinear optical response.

Frequency Mixing and Electro-Optic Modulation

Beyond SHG, organic NLO materials are integral to other advanced applications such as frequency mixing and electro-optic modulation. akjournals.com Frequency mixing involves combining two or more light waves of different frequencies in a nonlinear medium to generate new frequencies. Electro-optic modulation refers to the modification of the refractive index of a material by applying an electric field, which is used to control the phase, frequency, or amplitude of a light beam. The structural characteristics of this compound suggest its potential utility in these areas, which are fundamental to telecommunications and optical information processing. akjournals.com Theoretical studies on related benzophenone derivatives, exploring their molecular orbitals and chemical reactivity, help in understanding and predicting the nonlinear optical properties that are essential for these applications. scispace.comacs.org

Dye Chemistry and Advanced Pigments

This compound serves as an important intermediate in the synthesis of dyes and advanced pigments. researchgate.netnih.gov Its chromophoric benzophenone core, combined with the reactive amino group, allows it to be chemically modified to create a variety of coloring agents.

Substitutes for Forbidden Dye Intermediates

A significant area of research has been the development of this compound as a safer alternative to certain banned dye intermediates. researchgate.netnih.govcqvip.com Concerns over the carcinogenicity of some traditional chemical precursors used in the dye industry have necessitated the search for non-cancer-causing substitutes. The synthesis and characterization of this compound have been specifically studied to provide a basis for its use in this context, aiming to enhance the safety profile of dye manufacturing processes. researchgate.netnih.govcqvip.com Research has established optimized reaction conditions for its synthesis from 4-nitro-4'-chlorobenzophenone, achieving high yield and purity, which is crucial for its viability as a replacement intermediate. researchgate.netnih.gov

Biochemical Probe Development

The inherent chemical properties of this compound and its derivatives make them valuable tools in biochemical and biomedical research.

Elucidation of Cellular Processes

Derivatives of this compound are utilized as biochemical probes for the study of various cellular processes. For example, the related compound 9-Amino-6-chloro-2-methoxyacridine, which shares the aminobenzoyl-type structure, is employed as a pH-sensitive fluorescent probe to measure pH changes across vacuolar membranes in cells. This application is critical for studying transport systems like H+/solute antiport mechanisms. The structural features of such compounds allow them to interact with and report on specific microenvironments within a cell, thereby helping to elucidate complex biological functions.

Investigation of Biomolecular Interactions

The benzophenone scaffold is instrumental in studying biomolecular interactions. Schiff base metal complexes derived from the related isomer 2'-amino-4-chlorobenzophenone have been synthesized and shown to interact with and cleave DNA. researchgate.net Such studies are vital for understanding the mechanisms of potential therapeutic agents. Furthermore, the ability of benzophenone derivatives to form coordinate bonds with metal ions present in biomolecules makes them useful for investigating enzyme interactions and protein binding. These applications highlight the potential of this compound derivatives as foundational structures for designing probes to investigate the intricate interactions between small molecules and biological macromolecules like proteins and nucleic acids. researchgate.net

Theoretical and Computational Investigations on 4 Amino 4 Chlorobenzophenone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular and electronic properties of compounds from first principles.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For benzophenone (B1666685) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d) or 6-311++G(d,p), are employed to optimize molecular geometry, calculate vibrational frequencies, and analyze frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and chemical reactivity descriptors. scispace.comacs.org

Ab initio methods are computations based directly on theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are used for high-accuracy calculations of molecular properties. scispace.com Studies on related benzophenones have utilized ab initio calculations to determine ground-state energies, equilibrium geometries, and harmonic vibrational spectra. scispace.com For example, in the analysis of 4-fluoro-4-hydroxybenzophenone, geometry optimization was achieved using both DFT and HF schemes to provide a comprehensive understanding of its structural and electronic properties. scispace.com Although no specific ab initio studies dedicated to 4-amino-4'-chlorobenzophenone were identified, this class of methods represents a higher level of theory that could be applied to refine our understanding of its molecular structure and energetics.

Molecular Modeling and Dynamics

Molecular modeling encompasses a suite of computational techniques used to model or mimic the behavior of molecules, providing insights into their physical and chemical properties.

The conformation of benzophenones is characterized by the non-planar arrangement of the two phenyl rings, primarily due to steric hindrance. The key parameter is the dihedral angle (or twist angle) between the planes of the two aromatic rings. This angle is a result of a balance between the steric repulsion of ortho-hydrogens, which favors a twisted conformation, and the electronic conjugation of the π-systems with the carbonyl group, which favors planarity. cdnsciencepub.com

Crystallographic and computational studies on a wide range of substituted benzophenones show that this dihedral angle can vary significantly depending on the nature and position of the substituents. researchgate.netnih.gov For example, unsubstituted benzophenone has a twist angle of about 54-56° in its stable orthorhombic form. nih.gov The introduction of substituents alters this angle due to electronic and steric effects. Electron-donating groups, for instance, tend to increase the planarity of the ring they are attached to. conicet.gov.ar

While the precise dihedral angle for this compound has not been reported, data from closely related structures allow for an informed estimation. The amino group at the 4-position is electron-donating, while the chloro group at the 4'-position is electron-withdrawing. A comparative analysis of related compounds provides context for its likely conformation.

| Compound | Substituents | Dihedral (Twist) Angle (°) | Reference |

|---|---|---|---|

| 3,4-Dihydroxybenzophenone | 3-OH, 4-OH | 49.84 (5) | researchgate.netnih.gov |

| 4,4'-Bis(diethylamino)benzophenone | 4-NEt₂, 4'-NEt₂ | 49.83 (5) | researchgate.netnih.gov |

| 4-Chloro-4'-hydroxybenzophenone | 4-Cl, 4'-OH | 64.66 (8) | researchgate.netnih.gov |

| 2-Amino-2',5-dichlorobenzophenone | 2-NH₂, 2'-Cl, 5-Cl | 83.72 (6) | researchgate.netnih.gov |

Structure-Activity Relationship (SAR) studies correlate a molecule's chemical structure with its biological activity. For aminobenzophenones, SAR studies have identified key structural features that drive specific biological effects.

A significant study reported a series of 4-aminobenzophenones as a novel class of potent p38 MAP kinase inhibitors with high anti-inflammatory activity. acs.org The initial lead compound, which featured a 4-aminobenzophenone (B72274) core, was systematically optimized, indicating that this scaffold is a promising starting point for developing anti-inflammatory agents. acs.org The study found that these compounds could potently inhibit the release of proinflammatory cytokines. acs.org

Furthermore, research into aminobenzophenone derivatives as potential antitumor agents has provided additional SAR insights. A study on aminobenzophenones linked to nitrogen mustard moieties revealed that a 5-chloroaminobenzophenone series exhibited better antitumor activity than a corresponding 5-nitroaminobenzophenone series. researchgate.net This highlights the positive contribution of both the amino and chloro substituents to the compound's bioactivity. researchgate.net Although this study focused on a different isomer, it underscores the importance of the chloro- and amino-substituted benzophenone framework in designing bioactive molecules.

The primary synthesis route for this compound involves the reduction of 4-nitro-4'-chlorobenzophenone. researchgate.netnih.gov This precursor is typically synthesized via a Friedel-Crafts reaction between p-nitrobenzoyl chloride and chlorobenzene (B131634). researchgate.netnih.gov The subsequent reduction of the nitro group to an amino group can be achieved using reagents like sodium disulfide (Na₂S₂). researchgate.netnih.gov

While these synthetic pathways are well-established, the elucidation of their precise reaction mechanisms through computational methods provides deeper understanding. Computational studies on general benzophenone reactions, for example, have used DFT to map potential energy surfaces, calculate activation energy barriers, and identify transition states. acs.orgacs.org Quantum mechanical calculations have also been used to investigate the photo-excitation dynamics of benzophenone, clarifying the mechanism of intersystem crossing that leads to its triplet state. rsc.org Such computational approaches could be applied to the synthesis of this compound to analyze the step-by-step transformation, rationalize the reaction conditions, and predict potential byproducts. However, specific computational studies elucidating the mechanism for the synthesis of this compound were not found in the reviewed literature.

Future Research Directions and Translational Perspectives

Emerging Synthetic Methodologies for Enhanced Efficiency and Sustainability

The primary synthesis of 4-Amino-4'-chlorobenzophenone typically involves the reduction of its precursor, 4-nitro-4'-chlorobenzophenone. nih.gov Established methods include the use of sodium sulfide (B99878) (Na2S2) or tin(II) chloride (SnCl2) in an acidic medium. nih.govprepchem.com One documented method involves synthesizing 4-nitro-4'-chlorobenzophenone from p-nitrobenzoyl chloride and chlorobenzene (B131634) with an anhydrous AlCl3 catalyst, followed by reduction with Na2S2. nih.gov Through orthogonal experiments, optimal reaction conditions for the reduction step were identified as a temperature of 92°C for 2.5 hours, with a molar ratio of 4-nitro-4'-chlorobenzophenone to Na2S2 of 1:1.7, achieving a yield of 85.80%. nih.govresearchgate.net Another approach utilizes tin(II) chloride dihydrate in concentrated hydrochloric acid to reduce the nitro group. prepchem.com

Future research should pivot towards greener and more efficient synthetic routes. This includes the exploration of catalytic transfer hydrogenation, which employs safer hydrogen donors and catalysts, minimizing heavy metal waste. Investigating microwave-assisted synthesis could dramatically reduce reaction times and improve energy efficiency, a technique that has been successfully used for preparing related Schiff bases. researchgate.net The development of continuous flow processes offers another promising direction, providing better control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch methods.

| Method | Reagents | Conditions | Yield | Reference |

| Sodium Sulfide Reduction | 4-nitro-4'-chlorobenzophenone, Na2S2 | 92°C, 2.5 hours | 85.80% | nih.govresearchgate.net |

| Tin(II) Chloride Reduction | 4-nitro-4'-chlorobenzophenone, SnCl2·2H2O, HCl | Heated on steam bath for 2 hours | Not specified | prepchem.com |

Advanced Characterization Techniques for Deeper Structural Insights

The molecular structure of this compound has been confirmed using standard spectroscopic techniques. nih.govresearchgate.net These include Infrared Spectroscopy (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) for both ¹H and ¹³C nuclei, along with elemental analysis. nih.govresearchgate.net These methods have been crucial in assigning the main absorption peaks and spectral bands, as well as elucidating mass spectral fragmentation patterns. nih.govresearchgate.net

For deeper structural understanding, future studies should employ advanced characterization methods. Single-crystal X-ray diffraction, for instance, would provide definitive data on bond lengths, bond angles, and the three-dimensional packing of molecules in the solid state. Such crystallographic data has been determined for derivatives like (Z)-4-amino-N'-((4-chlorophenyl)(phenyl)methylene)benzohydrazide, revealing precise molecular geometry and intermolecular interactions. researchgate.net Solid-state NMR could also offer valuable information about the local environment of atoms within the crystal lattice. These advanced techniques are essential for understanding the compound's polymorphism, which can influence its physical properties and bioavailability in potential pharmaceutical applications.

| Technique | Purpose | Key Findings/Potential Insights | Reference |

| ¹H & ¹³C NMR | Structural Elucidation | Assignment of proton and carbon signals to specific locations in the molecule. | nih.govresearchgate.net |

| Infrared Spectroscopy (IR) | Functional Group Identification | Confirmation of the presence of amino and carbonyl groups. | nih.govresearchgate.net |

| Mass Spectrometry (MS) | Molecular Weight & Fragmentation | Determination of molecular mass and analysis of fragmentation patterns for structural confirmation. | nih.govresearchgate.net |

| Single-Crystal X-ray Diffraction | 3D Molecular Structure | Precise measurement of bond lengths/angles and understanding of intermolecular forces (e.g., hydrogen bonding). | researchgate.netiucr.org |

Novel Derivatization for Tailored Properties and Functions

The structure of this compound possesses two key reactive sites: the amino group and the chloro-substituted phenyl ring, making it an ideal scaffold for derivatization. The amino group can be readily converted into amides, sulfonamides, or Schiff bases, while the chlorine atom can be replaced via nucleophilic aromatic substitution. cymitquimica.com

Future work should focus on creating libraries of novel derivatives to tailor the compound's properties for specific functions. For example, reaction with various aldehydes and ketones can yield a series of Schiff bases, which are known to form metal complexes with interesting electronic and biological properties. researchgate.net Acylation of the amino group could be used to modulate solubility and pharmacokinetic properties. Furthermore, substitution of the chlorine atom with different functional groups (e.g., fluorine, cyano, or methoxy (B1213986) groups) could systematically alter the electronic nature of the molecule, which is a key strategy in drug design to optimize binding affinity and activity. google.com

Exploration of Undiscovered Biological Activities and Therapeutic Applications

Aminobenzophenone derivatives are recognized as important synthons for various heterocyclic compounds with diverse biological activities, including benzodiazepines, which have applications as muscle relaxants and anticonvulsants. asianpubs.orgresearchgate.netgoogle.com Research on structurally related aminobenzophenones has revealed their potential as anti-inflammatory agents through the inhibition of p38 MAP kinase. acs.org Specifically, a series of 4-aminobenzophenones demonstrated potent inhibition of proinflammatory cytokines. acs.org Metal complexes of Schiff bases derived from 2'-amino-4-chlorobenzophenone have shown antimicrobial, antifungal, and cytotoxic activity. researchgate.net

Despite the known bioactivity of its structural relatives, the specific biological profile of this compound remains largely unexplored. A crucial future direction is the systematic screening of this compound and its novel derivatives against a wide array of biological targets. High-throughput screening could uncover potential activities as enzyme inhibitors, receptor modulators, or antimicrobial agents. Given the precedent set by related compounds, investigating its anti-inflammatory, anticancer, and neurological activities would be a logical starting point. researchgate.netacs.org

Integration into Multicomponent Materials and Hybrid Systems

The bifunctional nature of this compound makes it an attractive building block for advanced materials. The amino group provides a site for polymerization, suggesting its potential use as a monomer in the synthesis of high-performance polymers like polyamides, polyimides, or polyketones. These polymers could exhibit desirable properties such as thermal stability and specific photoresponsive behaviors due to the benzophenone (B1666685) moiety.

Future research should explore the integration of this compound into multicomponent systems. It could serve as a ligand for the synthesis of coordination polymers or metal-organic frameworks (MOFs). The resulting materials could have applications in catalysis, gas storage, or as chemical sensors. Furthermore, its incorporation into hybrid organic-inorganic materials, such as modified silicas or quantum dots, could lead to novel systems with tailored optical or electronic properties, potentially useful in photonics or as UV-curing agents. ontosight.ai

Advanced Computational Approaches for Predictive Design

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules based on the this compound scaffold. Molecular modeling has already been used to rationalize the structure-activity relationship (SAR) of related aminobenzophenone inhibitors, proposing binding modes within enzyme active sites. acs.org

Future efforts should leverage advanced computational approaches for predictive design.

Density Functional Theory (DFT): Can be used to calculate and predict the geometric, electronic, and spectroscopic properties of novel derivatives, guiding synthetic efforts toward compounds with desired characteristics. acs.org

Molecular Docking: This technique can be used to screen virtual libraries of this compound derivatives against biological targets, prioritizing candidates for synthesis and biological testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By building models based on existing experimental data, QSAR can predict the activity of new, untested derivatives.

Molecular Dynamics (MD) Simulations: These simulations can provide insights into the dynamic behavior of the compound and its derivatives when interacting with biological macromolecules like proteins or DNA, offering a more complete picture of binding events. acs.org

By integrating these computational methods, researchers can more efficiently navigate the vast chemical space of possible derivatives to identify promising candidates for therapeutic or material science applications.

常见问题

Q. What are the standard synthetic routes for 4-Amino-4'-chlorobenzophenone, and what reaction conditions optimize yield and purity?

The compound is synthesized via catalytic Friedel-Crafts acylation followed by reduction. A common method involves reducing 4-nitro-4'-chlorobenzophenone with sodium disulfide (Na₂S₂). Optimal conditions include a reaction temperature of 92°C, 2.5 hours duration, and a 1:1.7 molar ratio of nitro precursor to Na₂S₂, achieving 85.8% yield and 98.08% purity. Melting point (177–179°C) and HPLC are used to confirm purity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- IR Spectroscopy : Identifies functional groups (N-H stretch ~3400 cm⁻¹, C=O stretch ~1650 cm⁻¹).

- NMR (¹H/¹³C) : Confirms aromatic substitution patterns and amine proton environments.

- Mass Spectrometry (MS) : Provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the structure .

Q. What are the primary applications of this compound in organic synthesis?

It serves as an intermediate in non-carcinogenic dye substitutes and pharmaceuticals. The amino and chloro groups enable further functionalization, such as cross-coupling reactions or alkylation .

Q. How is the purity of this compound typically assessed?

Purity is validated via melting point analysis (177–179°C), HPLC (98.08% reported), and consistency across spectroscopic data. Elemental analysis confirms stoichiometric C, H, N, and Cl content .

Advanced Questions

Q. How can orthogonal experimental design optimize the synthesis of this compound?

Orthogonal arrays systematically test variables like temperature (80–100°C), time (2–4 hours), and molar ratios. Statistical analysis of these factors identifies optimal conditions, as demonstrated in achieving 85.8% yield at 92°C, 2.5 hours, and a 1:1.7 precursor-to-reductant ratio .

Q. What strategies mitigate by-product formation during the reduction of 4-nitro-4'-chlorobenzophenone?

Q. How can spectral data contradictions (e.g., NMR splitting patterns) be resolved during structural validation?

Overlapping signals in NMR (e.g., aromatic protons) can be resolved using 2D techniques (COSY, HSQC) or by comparing experimental data with computational simulations (DFT). Contradictions may arise from dynamic effects or impurities, necessitating recrystallization or column purification .

Q. What challenges arise in scaling up the synthesis from lab to pilot scale?

Critical factors include:

Q. How does the electronic nature of substituents influence the reactivity of this compound in further derivatization?

The electron-donating amino group activates the ring toward electrophilic substitution (e.g., acylation), while the electron-withdrawing chloro group directs reactions to specific positions. Computational studies (e.g., DFT) can predict regioselectivity in cross-coupling or nitration reactions .

Q. What analytical methods differentiate this compound from structurally similar derivatives (e.g., 2-Amino-4'-chlorobenzophenone)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。